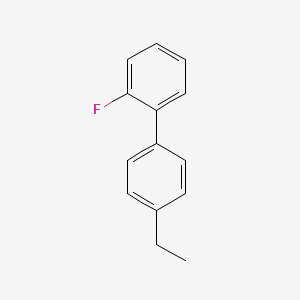

1-Ethyl-4-(2-fluorophenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58609-41-9 |

|---|---|

Molecular Formula |

C14H13F |

Molecular Weight |

200.25 g/mol |

IUPAC Name |

1-ethyl-4-(2-fluorophenyl)benzene |

InChI |

InChI=1S/C14H13F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-10H,2H2,1H3 |

InChI Key |

KLXSCTGIQJRWFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 2 Fluorophenyl Benzene

Retrosynthetic Analysis and Precursor Identification Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 1-Ethyl-4-(2-fluorophenyl)benzene, the central carbon-carbon bond connecting the two aromatic rings is the key disconnection point. This bond can be formed through various cross-coupling reactions.

The primary precursors identified through this analysis are:

An ethyl-substituted benzene (B151609) derivative, which can act as either the nucleophilic or electrophilic partner in the coupling reaction.

A fluorine-substituted phenyl derivative, which will serve as the other coupling partner.

Specifically, two main retrosynthetic pathways are considered:

Pathway A: Disconnecting the bond between the ethyl-phenyl group and the fluoro-phenyl group suggests precursors like (4-ethylphenyl)boronic acid and 1-bromo-2-fluorobenzene (B92463). This route is commonly employed in Suzuki-Miyaura coupling reactions.

Pathway B: Alternatively, the disconnection can lead to 4-ethylbromobenzene and (2-fluorophenyl)boronic acid. The choice between these pathways often depends on the availability and reactivity of the precursors.

Further disconnection of the precursors leads to simpler starting materials. For instance, (4-ethylphenyl)boronic acid can be synthesized from 4-bromoethylbenzene, and 1-ethyl-4-fluorobenzene (B1585034) can be prepared from 4-fluorobenzoic acid. fishersci.nonih.gov

Metal-Catalyzed Cross-Coupling Reactions for Biaryl Construction

The construction of the biaryl scaffold of this compound heavily relies on metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in this context. researchgate.netnih.gov

Suzuki–Miyaura Cross-Coupling Approaches for Fluorinated Biaryls

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For the synthesis of fluorinated biaryls like this compound, this reaction is particularly effective. nih.govacs.org

The general reaction scheme is as follows:

Key Components and Conditions:

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Organoboron Reagent | (4-Ethylphenyl)boronic acid, (2-Fluorophenyl)boronic acid | Nucleophilic partner |

| Organic Halide | 1-Bromo-2-fluorobenzene, 4-Ethylbromobenzene | Electrophilic partner |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF/H₂O | Provides the reaction medium |

The synthesis can be achieved by reacting (4-ethylphenyl)boronic acid with 1-bromo-2-fluorobenzene or by coupling 4-ethylbromobenzene with (2-fluorophenyl)boronic acid. The choice of reactants can be influenced by their commercial availability and relative reactivity. Recent advancements have focused on developing more active and stable catalyst systems to improve yields and reaction conditions, even for challenging electron-poor substrates. acs.org

Negishi Cross-Coupling and Organozinc Reagents in C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. sigmaaldrich.comyoutube.com Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal. units.it

The general catalytic cycle for Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. youtube.com

For the synthesis of this compound, the following pathways can be envisioned:

Reaction of (4-ethylphenyl)zinc halide with 1-bromo-2-fluorobenzene.

Reaction of (2-fluorophenyl)zinc halide with 4-ethylbromobenzene.

The use of highly reactive Rieke® Zinc can facilitate the preparation of the necessary organozinc reagents from their corresponding bromides. sigmaaldrich.com While highly effective, the air and moisture sensitivity of organozinc reagents requires careful handling. wikipedia.org

Table of Potential Reactants for Negishi Coupling:

| Organozinc Reagent | Organic Halide | Catalyst |

| (4-Ethylphenyl)zinc bromide | 1-Bromo-2-fluorobenzene | Pd(PPh₃)₄ or Ni(dppf)Cl₂ |

| (2-Fluorophenyl)zinc bromide | 4-Ethylbromobenzene | Pd(PPh₃)₄ or Ni(dppf)Cl₂ |

Recent studies have shown that the choice of ligand on the palladium catalyst can significantly affect the stereochemical outcome and reaction efficiency. nih.gov

Stille Cross-Coupling and Organostannanes as Coupling Partners

The Stille coupling utilizes an organostannane (organotin compound) and an organic halide in the presence of a palladium catalyst. A key advantage of this method is that organostannanes are generally stable to air and moisture. However, a significant drawback is the toxicity of tin compounds.

The synthesis of this compound via Stille coupling would involve reacting either (4-ethylphenyl)tributylstannane with 1-bromo-2-fluorobenzene, or (2-fluorophenyl)tributylstannane with 4-ethylbromobenzene.

The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Kumada and Hiyama Cross-Coupling Methodologies

Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, employing a Grignard reagent (organomagnesium compound) and an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.org The high reactivity of Grignard reagents allows for rapid reactions, but also limits the functional group tolerance. For the target molecule, one could react 4-ethylphenylmagnesium bromide with 1-bromo-2-fluorobenzene or 2-fluorophenylmagnesium bromide with 4-ethylbromobenzene.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilicon compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is considered a greener alternative to other couplings due to the low toxicity of organosilanes. acs.org The reaction requires activation of the organosilane, typically with a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride). organic-chemistry.org

For the synthesis of this compound, a potential Hiyama coupling route would be the reaction of (4-ethylphenyl)trimethoxysilane with 1-bromo-2-fluorobenzene in the presence of a palladium catalyst and a fluoride activator. mdpi.com

Classical Biaryl Coupling Reactions

Before the advent of modern metal-catalyzed methods, classical reactions were used for biaryl synthesis. While often requiring harsh conditions and offering lower yields and functional group tolerance, they remain historically significant.

One such method is the Ullmann Reaction , which involves the copper-catalyzed coupling of two aryl halides. youtube.com To synthesize this compound, a mixed Ullmann reaction between 4-ethylbromobenzene and 1-bromo-2-fluorobenzene could be attempted, though this would likely lead to a mixture of products including the desired biaryl, as well as homo-coupled byproducts. The mechanism of the Ullmann reaction has been shown to involve Cu(I) intermediates. nih.gov

Another classical approach is the Gomberg-Bachmann Reaction , which involves the base-induced coupling of a diazonium salt with another aromatic compound. This reaction proceeds via a radical mechanism and often gives low yields.

While these classical methods are generally less efficient than modern cross-coupling reactions, they can sometimes be useful for specific substrates where metal-catalyzed methods fail.

Ullmann Reaction and its Catalytic Variants

The Ullmann reaction, discovered by Fritz Ullmann in 1901, is a classic method for synthesizing symmetrical biaryl compounds by coupling two aryl halides in the presence of copper metal at high temperatures. nih.govthermofisher.com The traditional procedure involves heating an aryl halide with a stoichiometric excess of copper powder, often at temperatures exceeding 200°C. nih.govorganic-chemistry.org The active species is believed to be an organocopper intermediate. organic-chemistry.org

To synthesize an unsymmetrical biaryl like this compound, a modified Ullmann-type reaction would be necessary. This could involve the copper-catalyzed cross-coupling of 1-bromo-4-ethylbenzene (B134493) and 1-iodo-2-fluorobenzene. The reactivity of aryl halides in Ullmann reactions follows the trend I > Br > Cl, making the choice of leaving group significant. wikipedia.org

Modern advancements have led to catalytic variants of the Ullmann reaction that proceed under milder conditions. These "Ullmann-type" reactions often employ soluble copper(I) catalysts, such as copper(I) iodide (CuI), in the presence of ligands and a base. nih.govwikipedia.org Ligands such as diamines, phenanthrolines, or picolinic acid can significantly improve reaction efficiency and substrate scope, allowing for lower reaction temperatures (80–110 °C) in polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone. nih.govwikipedia.orgnih.gov

Table 1: Examples of Ligands Used in Modern Ullmann-Type Reactions

| Ligand Class | Specific Example | Typical Catalyst System | Reference |

|---|---|---|---|

| Diamines | trans-N,N′-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) | CuI / Ligand / Base | nih.gov |

| N-Heterocycles | Phenanthroline | CuI / Ligand / Base | wikipedia.org |

For the synthesis of this compound, a modern Ullmann approach could involve the reaction of 4-ethylphenol (B45693) with 1-bromo-2-fluorobenzene, a process known as the Ullmann ether synthesis, followed by subsequent reactions, or more directly through a biaryl coupling. nih.gov The development of palladium-catalyzed coupling reactions, such as the Suzuki reaction, has provided more versatile and often higher-yielding alternatives to the classic Ullmann condensation for creating fluorinated biphenyls. researchgate.netnih.gov

Wurtz–Fittig Reaction for Aryl-Aryl Coupling

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, extending it to the synthesis of substituted aromatic compounds by reacting an aryl halide, an alkyl halide, and sodium metal. wikipedia.orgyoutube.com The primary application of this reaction is the alkylation of an aryl ring. wikipedia.org For instance, reacting bromobenzene (B47551) with an ethyl halide and sodium would primarily yield ethylbenzene.

While the main pathway involves the formation of an alkyl-aryl bond, the Wurtz-Fittig reaction is often accompanied by side reactions that produce symmetrical coupling products. youtube.com In the context of synthesizing this compound, a mixture of 1-bromo-4-ethylbenzene and 1-bromo-2-fluorobenzene with sodium could theoretically produce the desired product, but it would be part of a complex mixture including significant amounts of 1,1'-diethylbiphenyl and 2,2'-difluorobiphenyl. This lack of selectivity limits its practical application for unsymmetrical biaryl synthesis. youtube.com

The mechanism is thought to involve either the reaction between organosodium intermediates or the combination of aryl and alkyl radicals. wikipedia.org To favor the desired cross-coupling, reactants with different halogen reactivities are sometimes used. wikipedia.org Some modern variations have explored the use of ultrasound in conjunction with sodium, which has been shown to promote the formation of biphenyl (B1667301) compounds from aryl halides. wikipedia.org However, due to the prevalence of side reactions and the development of more efficient and selective cross-coupling methods like Suzuki and Heck reactions, the Wurtz-Fittig reaction is not a preferred method for the targeted synthesis of unsymmetrical fluorinated biphenyls. researchgate.netwikipedia.org

Green Chemistry Principles in the Synthesis of Fluorinated Biphenyls

The synthesis of fluorinated biphenyls, a class of compounds that includes this compound, is increasingly guided by the principles of green chemistry. These principles encourage the use of methods that reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

Solventless and Solid-State Synthesis Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solventless, or solid-state, reactions offer a powerful alternative. These reactions can be promoted through grinding, ball-milling (mechanochemistry), or heating reactants in the absence of a solvent. chemistryworld.com Mechanochemical synthesis, in particular, has shown that mechanical force can drive transformations that are difficult to achieve in solution. chemistryworld.com

Solid-phase synthesis, originally developed for peptides, is another technique that aligns with green chemistry principles. chemrxiv.org In this approach, a substrate is attached to a solid support (resin), and reagents are passed over it in solution. This simplifies purification, as excess reagents and byproducts are simply washed away. The final product is then cleaved from the support. This methodology has been expanded to include transition metal-catalyzed cross-coupling reactions and is suitable for creating libraries of compounds. chemrxiv.org For example, sulfur(VI) fluoride exchange (SuFEx) chemistry has been successfully adapted to solid-phase synthesis to create arrays of biologically active molecules. chemrxiv.org

Exploitation of Recyclable Catalytic Systems

The use of expensive and often toxic heavy metal catalysts, such as palladium, is a significant concern in large-scale synthesis. A green approach to mitigate this is the use of recyclable catalytic systems. mdpi.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. researchgate.net

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that can be easily recovered by filtration and reused multiple times. researchgate.netuva.es It has been employed in cross-coupling reactions, sometimes in green solvents like water. researchgate.net The development of catalysts immobilized on polymers or other solid supports is another active area of research, aiming to combine the high activity of homogeneous catalysts with the ease of recovery of heterogeneous ones. mdpi.commdpi.com For example, a hyper-crosslinked polymer immobilizing Pd-Fe bimetallic particles has been shown to be a highly active and recyclable catalyst for Ullmann coupling reactions, capable of being reused for up to 10 cycles without significant loss of activity. mdpi.com

Microwave-Assisted and Ultrasound-Promoted Synthesis

Conventional heating methods often require long reaction times and can lead to the formation of byproducts. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry to address these issues. nih.gov Microwave irradiation directly and rapidly heats polar substances in the reaction mixture, leading to dramatic reductions in reaction times—from hours or days to mere minutes. nih.govresearchgate.net This rapid heating can also lead to higher yields, cleaner reaction profiles, and improved selectivity. nih.govnih.gov Microwave-assisted protocols have been successfully developed for various reactions used in synthesizing fluorinated compounds, including Suzuki couplings and the synthesis of fluorinated heterocycles. mdpi.comumich.edu

Table 2: Comparison of Conventional vs. Microwave Heating for Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluorination | Conventional | ~20 min | ~24% | nih.gov |

| [¹⁸F]Fluorination | Microwave | 2 min | ~49% | nih.gov |

| Biphenyl-4-carboxamide Synthesis | Conventional | - | Lower Yield / Mixed Products | nih.gov |

Ultrasound is another energy source used to promote chemical reactions (sonochemistry). It can enhance reaction rates and yields, particularly in heterogeneous systems, by creating localized high-temperature and high-pressure zones through acoustic cavitation. jst.go.jp It has been noted for its ability to promote stereocontrolled synthesis of fluorinated molecules and to enable certain aryl-aryl coupling reactions. wikipedia.orgjst.go.jp

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1-Ethyl-4-(2-fluorophenyl)benzene, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, supplemented by two-dimensional experiments, is required for a complete assignment.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The signals are influenced by shielding from electron density and splitting patterns (multiplicity) caused by spin-spin coupling with adjacent protons. wisc.edu

The spectrum of this compound is expected to show distinct regions for the aliphatic ethyl group and the two aromatic rings.

Ethyl Group: The methyl (CH₃) protons are expected to appear as a triplet due to coupling with the two methylene (B1212753) protons. The methylene (CH₂) protons will appear as a quartet, being split by the three methyl protons.

Aromatic Protons: The two benzene (B151609) rings present a more complex system. The 1,4-disubstituted ring (the one bearing the ethyl group) would typically show two signals, each integrating to two protons. These often appear as doublets. The ortho-disubstituted fluorophenyl ring protons are influenced by both proton-proton and proton-fluorine couplings, resulting in more complex multiplets. The fluorine atom generally causes protons ortho to it to shift downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet (t) | JHH ≈ 7.5 |

| Ethyl -CH₂- | ~2.6 | Quartet (q) | JHH ≈ 7.5 |

¹³C NMR spectroscopy maps the carbon framework of the molecule. ucl.ac.uk Due to the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals. The chemical shifts are indicative of the carbon's hybridization and electronic environment. A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine coupling constants (JCF), which are invaluable for assignments. The carbon directly bonded to fluorine exhibits a large one-bond coupling (¹JCF), while carbons two or three bonds away show smaller couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|

| Ethyl -CH₃ | ~15 | |

| Ethyl -CH₂- | ~29 | |

| Aromatic C's (unsubstituted) | 115 - 135 | ²JCF, ³JCF may be observable |

| Aromatic C's (substituted) | 135 - 165 |

¹⁹F NMR is a highly sensitive technique that provides direct insight into the chemical environment of the fluorine atom. azom.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The multiplicity of this signal will be complex, appearing as a multiplet due to coupling with the ortho, meta, and para protons on the fluorophenyl ring. The chemical shift provides information about the electronic nature of the aromatic ring it is attached to.

To unambiguously assign all proton and carbon signals, especially within the complex aromatic region, two-dimensional (2D) NMR experiments are employed. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks. researchgate.net It would show a clear correlation between the methyl and methylene protons of the ethyl group and also reveal which protons are adjacent to each other on each of the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This is the primary method for assigning carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two and three bonds). youtube.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together molecular fragments. For this molecule, HMBC would show correlations from the ethyl protons to the carbons of their host ring and, critically, correlations between protons on one ring and carbons on the other, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net A key NOESY correlation would be expected between the protons on each ring that are ortho to the bond connecting the two rings. This provides definitive proof of the connectivity and can give insights into the preferred rotational conformation (dihedral angle) of the two rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. niscpr.res.in The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ for the ethyl group.

Aromatic C=C Stretch: Several bands of varying intensity in the 1610-1450 cm⁻¹ region, characteristic of the two benzene rings.

C-F Stretch: A strong, characteristic absorption band is expected in the 1270-1100 cm⁻¹ region, indicative of the carbon-fluorine bond.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. A strong band indicating 1,4-disubstitution and another indicating 1,2-disubstitution would be expected. nist.gov

Table 3: Predicted FT-IR Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2975 - 2850 | Aliphatic C-H Stretch | Strong |

| 1610, 1585, 1500, 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1270 - 1100 | C-F Stretch | Strong |

| ~830 | 1,4-disubstituted C-H OOP Bend | Strong |

Raman Spectroscopy for Vibrational Mode Analysis

For a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the NO2 stretching vibrations are prominent in the Raman spectrum. esisresearch.org This suggests that for this compound, the vibrations of the biphenyl core and the C-F bond would likely be significant features in its Raman spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including both intramolecular and intermolecular features.

The conformation of this compound is largely defined by the torsion angle between the two phenyl rings. In related biphenyl structures, this dihedral angle can vary significantly depending on the substituents and crystal packing forces. For instance, in 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, the intramolecular dihedral angles between the fluorinated and central benzene rings are 13.01 (6)° and 9.63 (6)°. nih.gov In contrast, the bromo analogue of a related chlorinated compound exhibits a twist with a dihedral angle of 59.29 (11)° between the benzene rings. researchgate.netsunway.edu.my The conformation of the ethyl group relative to its attached phenyl ring is also a key structural feature.

| Interaction Type | Potential Role in Crystal Packing |

| C-H•••F Hydrogen Bonding | Directional interactions influencing molecular alignment. nih.govnih.gov |

| π-π Stacking | Stacking of aromatic rings contributing to lattice stability. researchgate.netiucr.org |

| van der Waals Forces | Non-directional forces involving the ethyl groups and overall molecular framework. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectrum is dominated by π-π* transitions of the conjugated biphenyl system. Benzene itself exhibits absorption bands around 180 nm, 200 nm, and a weaker band at 260 nm. up.ac.za The extended conjugation in the biphenyl system, along with the influence of the ethyl and fluoro substituents, would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. shimadzu.com.sg

In a study of similar self-assembling fluorophores, absorption bands were observed around 343 nm and 455 nm in solution. researchgate.net The position of the absorption maxima for this compound would be influenced by the solvent polarity, with more polar solvents potentially causing further shifts in the absorption bands. sciencepublishinggroup.com

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Many biphenyl derivatives are known to be fluorescent. The fluorescence spectrum of this compound would be expected to be a mirror image of its lowest energy absorption band, with the emission maximum occurring at a longer wavelength (a Stokes shift).

The photophysical properties, such as the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state), are key parameters that characterize the emissive behavior of the compound. For a related compound that forms a gel, the emission band was observed to red-shift to 600 nm in the xerogel state, indicating changes in the electronic environment upon aggregation. researchgate.net The specific quantum yield and lifetime of this compound would depend on factors such as the rigidity of its structure, the nature of the solvent, and the presence of any quenching species.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. nih.gov DFT calculations are used to determine the electron density of a molecule, from which various properties such as energy, structure, and vibrational frequencies can be derived. rsc.orgresearchgate.net The choice of functional and basis set is crucial, as it influences the accuracy of the results. For molecules like substituted benzenes, hybrid functionals such as B3LYP are commonly employed. nih.govnih.gov

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 1-Ethyl-4-(2-fluorophenyl)benzene, this process involves exploring the conformational energy landscape. This landscape is defined by the molecule's energy as a function of its rotatable bonds, specifically the torsion angles around the C-C single bonds connecting the two phenyl rings and the bond between the ethyl group and its attached phenyl ring.

| Torsional Angle (Dihedral) | Description | Expected Influence on Conformation |

|---|---|---|

| C(Aryl)-C(Aryl)-C(Aryl)-C(Aryl) | Rotation between the two phenyl rings. | Determines the relative orientation of the two rings (coplanar vs. twisted). Steric hindrance between ortho-hydrogens and the fluorine atom will likely favor a non-planar conformation. |

| C(Phenyl)-C(Ethyl)-C(Ethyl)-H | Rotation of the ethyl group's methyl substituent. | Influences the local steric environment and can adopt staggered or eclipsed forms relative to the phenyl ring. |

| C(Aryl)-C(Aryl)-C(Ethyl)-C(Ethyl) | Rotation of the entire ethyl group relative to the phenyl ring. | Generally less flexible, but minor adjustments can affect overall molecular packing in a solid state. |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

| Orbital | Expected Characteristics | Significance |

|---|---|---|

| HOMO | π-orbital with significant electron density on both phenyl rings, potentially higher on the ethyl-substituted ring. | Region susceptible to electrophilic attack. Energy level relates to the ionization potential. |

| LUMO | π*-antibonding orbital distributed across the aromatic systems. | Region susceptible to nucleophilic attack. Energy level relates to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Determines electronic excitability, chemical reactivity, and kinetic stability. | A smaller gap suggests higher reactivity and lower energy electronic transitions. |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be directly compared to experimental spectral peaks.

For a molecule like this compound, the calculated spectrum would show characteristic peaks corresponding to specific atomic motions. For instance, C-H stretching vibrations of the aromatic rings and the ethyl group, C=C stretching within the rings, C-F stretching, and various bending modes would all appear at distinct frequencies. A study on ethyl benzene (B151609) demonstrated the calculation of its vibrational frequencies, which correspond to observable IR peaks. uwosh.edu Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the two phenyl rings. |

| Aliphatic C-H Stretch | 3000-2850 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds within the benzene rings. |

| C-F Stretch | 1250-1000 | Stretching of the carbon-fluorine bond. |

| Aromatic C-H Bend | 900-675 | Out-of-plane bending ("wagging") of the C-H bonds on the rings, sensitive to the substitution pattern. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of significant negative potential (red) around the highly electronegative fluorine atom. The π-electron clouds of the two benzene rings would also exhibit negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic rings would be characterized by positive potential (blue), making them potential sites for nucleophilic interaction. MEP analysis is particularly useful for understanding intermolecular interactions and predicting how the molecule will interact with other species. researchgate.netwalisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. nih.gov A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, such as hyperconjugation. nih.gov This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is given by the second-order perturbation energy, E(2).

In this compound, NBO analysis could reveal several important interactions:

π-π conjugation: Delocalization between the two phenyl rings.

σ-π hyperconjugation:* Interactions between the σ-bonds of the ethyl group and the π* anti-bonding orbitals of the adjacent benzene ring, which contributes to the stability of the alkyl-aryl linkage.

n-σ and n-π interactions:** Delocalization involving the lone pairs on the fluorine atom with neighboring anti-bonding orbitals.

These delocalization energies provide quantitative insight into the electronic factors that stabilize the molecule's structure. walisongo.ac.id

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The negative of the chemical potential, representing the molecule's ability to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment. It is a good indicator of a molecule's propensity to act as an electrophile.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding reaction mechanisms within the framework of conceptual DFT. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change; high hardness indicates high stability. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability; high softness indicates high reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons; a measure of its electrophilic nature. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This analysis is fundamental for understanding a compound's photophysical behavior, including its absorption and emission of light. A typical TD-DFT study would provide critical data on vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*).

For this compound, a TD-DFT calculation would elucidate how the molecule interacts with light. Researchers would be able to predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax). Furthermore, analysis of the molecular orbitals involved in the primary electronic transitions would reveal how charge density shifts upon excitation, which is crucial for applications in materials science and photochemistry.

Despite the utility of this method, no specific studies applying TD-DFT to calculate the excited state properties or photophysical transitions of this compound have been found. Consequently, no data on its excitation energies, oscillator strengths, or transition characteristics are available.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and its interactions with surrounding solvent molecules.

In the case of this compound, the biphenyl (B1667301) core suggests that a key dynamic feature would be the torsional angle between the two phenyl rings. MD simulations could predict the preferred dihedral angle and the energy barrier to rotation, which are influenced by the ethyl and fluoro substituents. Furthermore, simulating the compound in various solvents (e.g., water, ethanol, hexane) would reveal how solvent polarity and hydrogen bonding capabilities affect its conformational equilibrium and solvation structure. This information is vital for understanding its behavior in solution, which is relevant for reaction kinetics and material formulation.

However, a thorough search of the literature did not yield any MD simulation studies focused on this compound. As a result, there is no published data on its dynamic conformational preferences or specific solvent interaction patterns.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a molecule describe its behavior under strong electromagnetic fields, such as those from lasers. These properties are critical for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, often based on DFT, are employed to predict NLO properties like the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO response.

A computational investigation into the NLO properties of this compound would involve calculating its dipole moment (μ) and first hyperpolarizability (β). The results would indicate whether the molecule possesses significant NLO activity. The asymmetric substitution on the biphenyl scaffold (ethyl group on one ring, fluorine on the other) could potentially lead to a non-zero hyperpolarizability, making it a candidate for NLO materials.

As with the other computational areas, no specific studies on the prediction of NLO properties for this compound could be located. Therefore, no theoretical data exists for its first hyperpolarizability or other NLO parameters.

Chemical Reactivity and Transformation Studies of 1 Ethyl 4 2 Fluorophenyl Benzene

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The introduction of an electrophile onto one of the aromatic rings of 1-Ethyl-4-(2-fluorophenyl)benzene is governed by the directing effects of the existing substituents.

The ethyl group on the first phenyl ring is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). vanderbilt.edu This is due to its electron-donating nature through an inductive effect and hyperconjugation, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. vanderbilt.edu As an activating group, the ethyl substituent directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Since the para position is already occupied by the 2-fluorophenyl group, substitution is anticipated to occur primarily at the two equivalent ortho positions (C2 and C6).

On the second ring, the fluorine atom exerts a dual influence. It is an electron-withdrawing group via induction due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org In this case, the para position to the fluorine is C5', and the ortho positions are C1' and C3'. The deactivating inductive effect generally outweighs the activating resonance effect for halogens, making this ring less susceptible to electrophilic attack than the ethyl-substituted ring.

Therefore, the regioselectivity of electrophilic aromatic substitution on this compound is predicted to strongly favor substitution on the ethyl-activated ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Ring of Substitution |

| Nitration (HNO₃/H₂SO₄) | 2-Ethyl-1-nitro-4-(2-fluorophenyl)benzene | Ethyl-substituted ring |

| Halogenation (Br₂/FeBr₃) | 2-Bromo-1-ethyl-4-(2-fluorophenyl)benzene | Ethyl-substituted ring |

| Friedel-Crafts Alkylation (R-Cl/AlCl₃) | 2-Alkyl-1-ethyl-4-(2-fluorophenyl)benzene | Ethyl-substituted ring |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 2-Acyl-1-ethyl-4-(2-fluorophenyl)benzene | Ethyl-substituted ring |

Kinetically, the reaction rate will be faster than that of benzene due to the activating ethyl group, but potentially slower than a simple 4-alkylbiphenyl due to the deactivating influence of the fluorine atom on the adjacent ring. Low regioselectivity has been noted in electrophilic reactions of biphenyls where the para position is occupied. researchgate.net

Nucleophilic Aromatic Substitution Reactions on Fluorinated Aryl Systems

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups ortho or para to a leaving group. libretexts.org In this compound, the fluorine atom serves as a potential leaving group.

The SNAr mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is key to the reaction's feasibility. The fluorine atom is an excellent leaving group for SNAr reactions, often better than other halogens, because its strong electron-withdrawing nature makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. youtube.com

However, the 2-fluorophenyl ring in this molecule lacks strong, classical activating groups like nitro groups. The ethyl-substituted phenyl ring is electron-donating, which would slightly decrease the electrophilicity of the fluorinated ring, making traditional SNAr reactions challenging. Despite this, recent advances in catalysis, particularly photoredox catalysis, have enabled nucleophilic substitution on unactivated fluoroarenes. nih.gov These methods can facilitate reactions with various nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.gov

Therefore, while conventional high-temperature SNAr might be inefficient, modern catalytic approaches could enable the displacement of the fluorine atom.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 1-Ethyl-4-(2-methoxyphenyl)benzene | Harsh (high temp/pressure) or catalytic |

| Ammonia (B1221849) (NH₃) or Amines (RNH₂) | 4-(4-Ethylphenyl)-2-aminobenzene | Catalytic (e.g., photoredox) nih.gov |

| Azoles (e.g., Imidazole) | 1-Ethyl-4-(2-(imidazol-1-yl)phenyl)benzene | Catalytic (e.g., photoredox) nih.gov |

Transition Metal-Catalyzed Functionalization and Derivatization

Transition metal catalysis offers powerful tools for the selective functionalization of aromatic compounds, often under milder conditions than classical methods.

Direct C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govrsc.org This strategy is highly atom-economical and efficient. rsc.org In the context of this compound, transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can facilitate the selective activation of specific C-H bonds. researchgate.netacs.org

The regioselectivity of these reactions is often controlled by directing groups, which coordinate to the metal center and position it in proximity to a specific C-H bond, typically in the ortho position. rsc.org While this compound lacks a classical, strong directing group like an amide or pyridine, the existing substituents can still influence the site of C-H activation.

The most likely sites for C-H activation are the ortho positions on the ethyl-substituted ring (C2 and C6) due to their steric accessibility and the electronic properties of the ring. The C-H bonds on the fluorinated ring are generally less reactive due to the deactivating nature of fluorine. It is also possible to achieve functionalization at the benzylic position of the ethyl group.

Table 3: Examples of Potential C-H Functionalization Reactions

| Catalyst System | Coupling Partner | Potential Reaction Type | Potential Product |

| Pd(OAc)₂ / Ligand | Aryl halide | C-H Arylation | 1,2-Diethyl-4-(2-fluorophenyl)benzene (from ortho-arylation) |

| [RhCp*Cl₂]₂ | Alkene | C-H Alkenylation | 1-Ethyl-2-alkenyl-4-(2-fluorophenyl)benzene |

| Ru-based catalyst | Alkyne | C-H Alkynylation | 1-Ethyl-2-alkynyl-4-(2-fluorophenyl)benzene |

Reductive and Oxidative Transformations of the Biphenyl (B1667301) Core and Substituents

The biphenyl core and its substituents can undergo various reductive and oxidative transformations.

Reductive Transformations: The aromatic rings of the biphenyl system can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Rh) at high pressures and temperatures can lead to the saturation of one or both aromatic rings, yielding ethyl-substituted cyclohexyl-(fluorocyclohexyl)benzene derivatives.

The Birch reduction (using an alkali metal like Na or Li in liquid ammonia with an alcohol) offers a way to partially reduce one of the aromatic rings to a non-conjugated diene. The regioselectivity would depend on the electronic nature of the rings. The ethyl-substituted ring, being more electron-rich, might be less readily reduced than the fluoro-substituted ring.

The nitro group in nitrated derivatives of the parent compound can be reduced to an amino group using various reagents like Sn/HCl, H₂/Pd-C, or Fe/HCl, which can be a key step in further functionalization. researchgate.net

Oxidative Transformations: The ethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the ethyl group's benzylic position, potentially leading to a ketone (1-(4-(2-fluorophenyl)phenyl)ethan-1-one) or, with more vigorous oxidation, a carboxylic acid (4-(2-fluorophenyl)benzoic acid).

Oxidative dehydrogenation of related cyclohexenone structures can lead to aromatization, suggesting the stability of the aromatic biphenyl core. acs.org Oxidant-free radical cyclization has also been demonstrated in related thio-functionalized systems, indicating the potential for complex transformations under specific photocatalytic conditions. acs.org The biphenyl core itself is relatively stable to oxidation, but under harsh conditions, oxidative cleavage can occur.

Structure Property Relationships in Fluorinated Biphenyl Systems with Relevance to 1 Ethyl 4 2 Fluorophenyl Benzene

Influence of Fluorine Substitution Position on Electronic Structure and Photophysical Response

The position of fluorine substitution on the biphenyl (B1667301) core profoundly alters the molecule's electronic structure and, consequently, its interaction with light. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it can also participate in resonance, donating electron density through its lone pairs (+R effect). The balance of these effects is highly dependent on the substitution position.

In a compound like 1-Ethyl-4-(2-fluorophenyl)benzene, the fluorine atom is in the ortho position of one phenyl ring. Ortho-substitution introduces significant steric hindrance, which forces the two phenyl rings to twist out of planarity. rsc.orglibretexts.orgyoutube.com This twisting, measured by the dihedral angle, disrupts the π-conjugation between the rings. acs.org A decrease in conjugation generally leads to a shift in the ultraviolet-visible (UV-vis) absorption spectrum to shorter wavelengths (a hypsochromic or blue shift) and a decrease in absorption intensity.

The electronic effects of fluorine also play a critical role. While the inductive effect deactivates the aromatic ring, the resonance effect can donate electron density. Studies on various fluorinated biphenyls show that these substitutions can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ichem.md This tuning of the energy gap is crucial for designing materials with specific photophysical properties, such as those used in liquid crystal displays and organic solar cells. nih.gov For instance, the introduction of fluorine can enhance the stability of the C-F bond and create materials with weak intermolecular dispersion forces. nih.gov

The photophysical response is a direct consequence of the electronic structure. The UV-vis absorption maxima for several substituted biphenyls illustrate the impact of substitution on electron transitions.

| Compound | Substitution Pattern | Max Absorption (λmax) | Reference |

|---|---|---|---|

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | meta, para-difluoro | 256.4 nm | nih.gov |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | meta, para-difluoro | 275.7 nm | nih.gov |

| 3′,4′-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | meta, para-difluoro | 287.3 nm | nih.gov |

Role of the Ethyl Group in Modulating Molecular Conformation and Intermolecular Interactions

From a conformational standpoint, the ethyl group is sterically larger than a hydrogen atom but its position at the para-carbon means it does not directly interfere with the rotation around the central C-C bond of the biphenyl core. ontosight.ai Its main steric role is to influence how the molecule packs in a solid state or interacts in a solution. rsc.org The addition of an ethyl group generally increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents compared to the unsubstituted biphenyl parent. ontosight.ai

Intermolecular interactions are also modulated by the ethyl group. The non-polar alkyl chain contributes to van der Waals forces, which are crucial for the formation of ordered structures like liquid crystals or for the binding of a molecule to a biological target. ontosight.ai The flexibility of the ethyl group allows it to adopt various conformations, which can be important for fitting into specific binding pockets in pharmacological applications. zsmu.edu.ua

Steric and Electronic Effects of Substituents on Overall Molecular Architecture

Steric Effects: Ortho-substituents force the biphenyl system into a non-planar conformation. rsc.orglibretexts.org The size of the substituent is critical; even a relatively small fluorine atom creates a significant barrier to rotation. libretexts.orgresearchgate.net This forced twisting is a classic example of steric hindrance, which can lead to atropisomerism if the rotational barrier is high enough (typically 16-19 kcal/mol to be stable at room temperature). libretexts.org While the barrier for a single ortho-fluorine substituent is not high enough for room-temperature isolation of atropisomers, it ensures a twisted ground-state conformation. researchgate.net

Electronic Effects: While steric forces dominate the conformation, electronic effects fine-tune the molecule's properties. The π-system of the biphenyl core prefers a planar arrangement to maximize conjugation. Therefore, the final dihedral angle is a compromise between the steric repulsion of the ortho-substituent and the stabilizing energy of conjugation. acs.org The electron-withdrawing nature of the fluorine and the electron-donating nature of the ethyl group modify the electron distribution across the molecule, influencing its reactivity and intermolecular bonding capabilities. ontosight.aidatapdf.com

The combined effect of these substituents results in a chiral, twisted molecule whose specific conformation influences its bulk properties, such as melting point, boiling point, and solubility. ontosight.ai

| Substituent Type | Position | Primary Effect | Impact on Molecular Architecture | Reference |

|---|---|---|---|---|

| Fluorine | ortho | Steric Hindrance & Electronic Withdrawal | Increases dihedral angle, disrupts planarity, modifies HOMO/LUMO levels. | rsc.orglibretexts.orgyoutube.com |

| Ethyl | para | Steric Bulk & Weak Electronic Donation | Influences crystal packing and lipophilicity; minor electronic perturbation. | ontosight.aiontosight.ai |

| Nitro (for comparison) | ortho | Steric Hindrance & Strong Electronic Withdrawal | Creates a very high rotational barrier, significantly increases dihedral angle. | libretexts.org |

| Methyl (for comparison) | ortho | Steric Hindrance & Weak Electronic Donation | Increases rotational barrier and dihedral angle. | researchgate.net |

Comparative Analysis of Theoretical Predictions and Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural and electronic properties of molecules like fluorinated biphenyls. ichem.md These theoretical predictions can be validated and refined by comparison with experimental data from techniques such as single-crystal X-ray diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-vis spectroscopy. nih.govacs.org

For many substituted biphenyls, DFT calculations have shown excellent agreement with experimental results. For example, a study on novel fluorinated biphenyl compounds demonstrated that calculated structures agreed "quite well" with experimental SC-XRD results. nih.govacs.org Theoretical calculations can accurately predict key geometric parameters like bond lengths, bond angles, and, crucially, the inter-ring dihedral angle.

While specific experimental and theoretical studies dedicated solely to this compound are not widely published, data from closely related compounds allow for robust inferences. For instance, experimental NMR data for various substituted biphenyls have been successfully analyzed to determine molecular conformation in solution. tandfonline.com Theoretical models based on DFT can predict NMR chemical shifts that correlate well with experimental spectra. ichem.md

The table below presents a comparative view of the types of data obtained from theoretical and experimental methods for substituted biphenyls, which would be applicable to the analysis of this compound.

| Parameter | Theoretical Method (e.g., DFT) | Experimental Technique | Correlation/Agreement |

|---|---|---|---|

| Dihedral Angle | Energy minimization calculations | Single-Crystal X-ray Diffraction (SC-XRD) | Generally good agreement, though solid-state packing forces can alter the angle from the gas-phase calculation. acs.orgnih.gov |

| Bond Lengths/Angles | Geometry optimization | SC-XRD, Microwave Spectroscopy | Excellent agreement is typically observed. nih.gov |

| Electronic Transitions (UV-vis) | Time-Dependent DFT (TD-DFT) | UV-vis Spectroscopy | Good correlation for predicting λmax, allowing interpretation of spectral features. nih.gov |

| Rotational Energy Barrier | Potential energy surface scan | Dynamic NMR Spectroscopy | Calculations can satisfactorily reproduce experimentally determined barriers. researchgate.net |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method | 1H, 13C, 19F NMR Spectroscopy | Predicted spectra often show good agreement with experimental data. ichem.md |

This comparative approach is essential for building a complete picture of a molecule's behavior. Theoretical models provide detailed insight into the electronic origins of observed properties, while experimental data provide the real-world validation of those models.

Conclusion and Future Research Directions

Synthesis of 1-Ethyl-4-(2-fluorophenyl)benzene: Current Achievements and Methodological Advancements

The primary and most versatile method for synthesizing biphenyl (B1667301) derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of this compound, two principal Suzuki-Miyaura pathways are feasible:

Coupling of (4-ethylphenyl)boronic acid with a 2-fluoro-halobenzene (e.g., 1-bromo-2-fluorobenzene).

Coupling of (2-fluorophenyl)boronic acid with a 4-ethyl-halobenzene (e.g., 1-bromo-4-ethylbenzene).

Advancements in catalysis have focused on improving the efficiency, sustainability, and scope of the Suzuki-Miyaura reaction. ugr.es While homogeneous catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, recent research has emphasized the development of heterogeneous, recyclable catalysts, such as palladium nanoparticles supported on graphene, which offer greener alternatives. ugr.esmdpi.com These catalysts demonstrate high turnover frequencies and can be reused over multiple cycles with minimal loss in activity, aligning with the principles of sustainable chemistry. ugr.es

Below is a table representing a plausible synthetic protocol for this compound based on established methodologies for similar fluorinated biphenyls. nih.govacs.org

Interactive Data Table: Representative Synthesis via Suzuki-Miyaura Coupling

| Parameter | Details | Source |

|---|---|---|

| Reactant A | (4-ethylphenyl)boronic acid | Inferred from standard Suzuki-Miyaura reactants |

| Reactant B | 1-Bromo-2-fluorobenzene (B92463) | Inferred from standard Suzuki-Miyaura reactants ugr.es |

| Catalyst | Pd(PPh₃)₄ (1.5 mol %) | Typical catalyst used for fluorinated biphenyl synthesis nih.gov |

| Base | K₃PO₄ (Potassium Phosphate) | Common base in Suzuki-Miyaura couplings nih.gov |

| Solvent | Dioxane/Water mixture | Frequently used solvent system for this reaction nih.gov |

| Temperature | 105 °C | Representative reaction temperature nih.gov |

| Yield | >70% (Expected) | Based on yields for similar fluorinated biphenyls nih.gov |

Comprehensive Structural and Electronic Characterization Insights

A thorough understanding of a molecule's properties requires detailed structural and electronic characterization, which has not been specifically reported for this compound. Such a characterization would typically involve a combination of spectroscopic and computational methods.

Spectroscopic Analysis : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), and Mass Spectrometry (MS) would confirm the molecular structure and connectivity. The ¹⁹F NMR is particularly crucial for verifying the fluorine environment. nih.gov

Computational Modeling : Density Functional Theory (DFT) is a powerful tool for predicting the molecule's three-dimensional geometry, including the dihedral angle between the phenyl rings, which is a key structural feature of biphenyls. DFT calculations also provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and electronic properties. For the related molecule ethylbenzene, the HOMO-LUMO gap has been calculated to be approximately 6.3 eV, providing a baseline for comparison. nepjol.info

The following table presents expected, illustrative data for this compound based on computational studies of similar molecules.

Interactive Data Table: Predicted Structural and Electronic Properties

| Property | Predicted Value / Description | Method |

|---|---|---|

| Molecular Formula | C₁₄H₁₃F | --- |

| Molecular Weight | 200.25 g/mol | --- |

| C-C Inter-ring Bond Length | ~1.48 Å | DFT Calculation |

| Phenyl Ring Dihedral Angle | ~45-55° | DFT Calculation |

| HOMO Energy | ~ -6.5 eV | DFT Calculation |

| LUMO Energy | ~ -0.5 eV | DFT Calculation |

| HOMO-LUMO Energy Gap | ~ 6.0 eV | DFT Calculation |

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge concerning this compound is the complete lack of dedicated studies in the scientific literature. This absence represents a significant unexplored research avenue.

Synthetic Challenges:

Electron-Poor Substrates : The synthesis of highly fluorinated biphenyls via Suzuki-Miyaura coupling can be challenging. The electron-withdrawing nature of fluorine atoms can render the aryl halide or aryl boronic acid less reactive, requiring carefully optimized reaction conditions or more sophisticated catalyst systems. acs.org

Protodeboronation : A common side reaction in Suzuki-Miyaura couplings, especially with fluorine-substituted aryl boron compounds, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This reduces the yield of the desired biphenyl product. researchgate.net

Unexplored Research Areas:

Physical and Chemical Properties : There is no published data on the melting point, boiling point, solubility, or detailed spectroscopic profile of this compound.

Biological Activity : The potential of this compound as a scaffold in medicinal chemistry is entirely unexplored. Fluorinated biphenyls are known motifs in drug discovery, and this compound warrants screening for various biological activities.

Material Science Applications : The properties that would make this compound useful in materials science, such as its liquid crystalline behavior, thermal stability, or electronic characteristics, have not been investigated.

Prospects for Rational Design of Novel Fluorinated Biphenyl Derivatives

The rational design of new molecules based on the this compound scaffold holds considerable promise. The biphenyl core provides a rigid, tunable platform, and the strategic placement of fluorine atoms can significantly alter a molecule's properties. rsc.org

Medicinal Chemistry : In drug design, fluorine is often introduced to enhance metabolic stability, binding affinity, and bioavailability. nbinno.com Starting from the this compound core, new analogues could be designed by:

Varying the position and number of fluorine substituents to modulate electronic interactions with biological targets.

Modifying the ethyl group to explore different binding pockets and alter lipophilicity.

Introducing other functional groups to create specific interactions, such as hydrogen bonding. Molecular modeling and free energy calculations can guide this process, as demonstrated in the development of other biphenyl-based modulators for biological targets like the NMDA receptor. nih.gov

Materials Science : For applications like liquid crystals or organic light-emitting diodes (OLEDs), the properties of biphenyl compounds can be fine-tuned. The introduction of fluorine can influence molecular packing, phase transitions, and electronic energy levels. Rational design could involve synthesizing a library of derivatives to establish structure-property relationships, leading to materials with optimized performance. rsc.org

Potential for Innovation in Sustainable Synthetic Methodologies and Advanced Materials Development

Future work on this compound and its derivatives should be guided by principles of green chemistry and aim to develop novel advanced materials.

Sustainable Synthesis : Innovation in synthetic methodology could involve moving beyond traditional palladium catalysts. Exploring catalysis with more abundant and less toxic metals, developing ligand-free reaction conditions, or utilizing photochemical methods are all active areas of research for C-C coupling reactions. acs.org The use of water as a solvent or employing flow chemistry could further enhance the sustainability and scalability of the synthesis.

Advanced Materials : Fluorinated compounds are critical components in a wide range of advanced materials. nbinno.comman.ac.uk

Fluoropolymers : Due to their high thermal stability and chemical resistance, fluorinated polymers are used in demanding applications from aerospace to electronics. nih.gov Monomers based on the this compound structure could be polymerized to create novel materials with tailored properties.

Energy Storage : In advanced battery design, fluorinated materials are used in electrolytes, binders, and protective layers to improve safety, stability, and energy density. ucsb.edu The electrochemical properties of this compound derivatives could be investigated for their potential use in this rapidly growing field.

Liquid Crystals : The rigid structure of biphenyls makes them ideal candidates for liquid crystal applications. The fluorine and ethyl substituents on this compound would influence its mesophase behavior, making it a target for investigation in display technologies.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-4-(2-fluorophenyl)benzene, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis of this compound can be achieved via cross-coupling reactions such as Suzuki-Miyaura coupling. A protocol analogous to the synthesis of structurally similar compounds involves:

- Reagents : Use a palladium catalyst (e.g., Pd(PPh₃)₄), 2-fluorophenylboronic acid, and 1-ethyl-4-bromobenzene.

- Conditions : Conduct the reaction under inert atmosphere (argon) at 60–80°C for 12–18 hours in a solvent mixture of ethanol/water (3:1) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity .

Q. Critical Parameters :

- Catalyst loading (1–5 mol%), temperature control (±2°C), and exclusion of moisture.

- Monitor reaction progress via TLC or GC-MS to avoid over-reaction.

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may irritate skin and mucous membranes .

- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent degradation. Label containers with hazard symbols and CAS number .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) identifies ethyl (–CH₂CH₃, δ 1.2–1.4 ppm) and fluorophenyl (aromatic protons, δ 6.8–7.6 ppm) groups. ¹⁹F NMR confirms fluorine substitution (δ –110 to –120 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 200.2) and fragmentation patterns .

- IR : C–F stretches (~1250 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) are diagnostic .

Q. What are the key physical and chemical properties of this compound that influence its reactivity?

Methodological Answer:

- Solubility : Low polarity; soluble in dichloromethane, THF, and ether. Insoluble in water .

- Electronic Effects : The electron-withdrawing fluorine atom deactivates the benzene ring, directing electrophilic substitution to the ethyl-substituted ring .

- Thermal Stability : Decomposes above 250°C; DSC/TGA analysis recommended for thermal profiling .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

- Catalyst Optimization : Screen alternative catalysts (e.g., PdCl₂(dppf)) or ligands (e.g., SPhos) to enhance coupling efficiency .

- Reagent Purity : Ensure boronic acid is dry and free from deboronated byproducts via pre-purification .

- Side Reactions : Add a radical inhibitor (e.g., BHT) to suppress polymerization of the ethyl group .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl and ethyl substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

- Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The ethyl group is weakly electron-donating (+I effect), activating the para position, while fluorine deactivates the ortho/meta positions .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via HPLC. Predominant para-substitution on the ethyl ring is expected .

Q. What computational chemistry methods are suitable for predicting the photophysical properties of this compound derivatives?

Methodological Answer:

Q. How can contradictory data regarding catalytic activity in cross-coupling reactions be resolved through mechanistic studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of protio- and deutero-substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- In Situ Monitoring : Use ReactIR or NMR to detect intermediates (e.g., Pd-aryl complexes). Contradictions may arise from solvent-dependent catalyst speciation .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

Q. How does the ethyl group affect the thermodynamic stability of this compound compared to its structural isomers?

Methodological Answer:

- Thermodynamic Analysis : Calculate Gibbs free energy differences (ΔG) between isomers using DFT. The ethyl group reduces steric strain compared to bulkier substituents, favoring the 1,4-isomer .

- Experimental Validation : Perform isomerization studies (e.g., acid-catalyzed rearrangement) and quantify equilibrium ratios via GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.